molecular formula C12H10O2S B3175636 [2-(2-Thienyl)phenyl]acetic acid CAS No. 958219-45-9

[2-(2-Thienyl)phenyl]acetic acid

Cat. No. B3175636
CAS RN: 958219-45-9
M. Wt: 218.27 g/mol
InChI Key: JJJRVOAWTBMQAR-UHFFFAOYSA-N
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Description

“[2-(2-Thienyl)phenyl]acetic acid” is a thiophene compound that has a carboxymethyl group at the 2-position . It is functionally related to acetic acid and is a conjugate acid of a thien-2-ylacetate . It is a member of thiophenes and a monocarboxylic acid .


Synthesis Analysis

The synthesis of 2-thiophene acetylchloride, which is related to “[2-(2-Thienyl)phenyl]acetic acid”, involves several steps . The process starts with the acetylation of thiophene in the presence of a catalyst to obtain 2-acetyl thiophene . This is then acted upon with sodium nitrite and hydrochloric acid in the presence of a catalyst to obtain 2-thiophene glyoxylic acid . The 2-thiophene glyoxylic acid is then reduced using hydrazine hydrate to obtain 2-thiopheneacetic acid . Finally, the 2-thiopheneacetic acid is acyl chloridized to obtain the 2-thiophene acetylchloride .


Molecular Structure Analysis

The molecular formula of “[2-(2-Thienyl)phenyl]acetic acid” is C12H10O2S . Its average mass is 218.272 Da and its monoisotopic mass is 218.040146 Da .


Physical And Chemical Properties Analysis

The average mass of “[2-(2-Thienyl)phenyl]acetic acid” is 142.176 Da and its monoisotopic mass is 142.008850 Da .

Scientific Research Applications

  • Synthesis and Antibacterial Activity : A study by Ahuja and Sethi (2015) described the synthesis of novel 2-pyrazoline derivatives, including those derived from 3-(4-nitrophenyl)-1-(2-thienyl/pyridinyl/phenyl)-2-propene-1-one, which show antibacterial activity against both Gram-positive and Gram-negative bacteria. This research highlights the potential use of [2-(2-Thienyl)phenyl]acetic acid derivatives in developing new antibacterial agents (Ahuja & Sethi, 2015).

  • Antispasmodic Activity : In earlier research, McMillan and Scott (1956) synthesized β-diisopropylaminoethyl esters of α-(2-cyclopentenyl)-α-(2-thienyl)-acetic acid and α-(2-cyclohexenyl)-α-(2-thienyl)-acetic acid, along with their hydrochlorides and methobromides. These compounds demonstrated significant antispasmodic activity, suggesting potential therapeutic applications (McMillan & Scott, 1956).

  • Pyrolysis Reactions : Yamada and Okawara (1972) conducted a study on the pyrolysis reactions of various substituted phenyl-2-thienyliodonium halides, providing insights into the chemical behavior of [2-(2-Thienyl)phenyl]acetic acid derivatives under high-temperature conditions. This research is relevant for understanding the thermal stability and decomposition pathways of these compounds (Yamada & Okawara, 1972).

  • Plant Growth Enhancement : Schuetz and Titus (1967) synthesized several benzo[b]thiophene derivatives, including 4-methoxybenzo[b]thienyl-3-acetic acid, and observed marked plant growth enhancement. This suggests potential agricultural applications for certain derivatives of [2-(2-Thienyl)phenyl]acetic acid (Schuetz & Titus, 1967).

  • Photoreaction in Molecular Crystals : Koshima et al. (2000) investigated the solid-state photoreaction in molecular crystals containing 2-thienylacetic acid. Their findings contribute to understanding the photochemical properties of [2-(2-Thienyl)phenyl]acetic acid derivatives, which can be important for photodynamic therapy and photochemical synthesis (Koshima et al., 2000).

Future Directions

While specific future directions for “[2-(2-Thienyl)phenyl]acetic acid” were not found in the search results, thiophene-based analogs have been of interest to a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mechanism of Action

Target of Action

Compounds with a thiazole ring, which is similar to the thiophene ring in [2-(2-thienyl)phenyl]acetic acid, have been found to exhibit diverse biological activities . They have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that the thiazole ring, similar to the thiophene ring in [2-(2-thienyl)phenyl]acetic acid, is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key to its interaction with its targets.

Biochemical Pathways

Thiazole derivatives, which are structurally similar, have been found to affect a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

It is known that phenylacetate, a compound structurally similar to [2-(2-thienyl)phenyl]acetic acid, is metabolized by phenylacetate esterases found in the human liver cytosol .

Result of Action

Thiazole derivatives, which are structurally similar, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially influence its bioavailability and efficacy.

properties

IUPAC Name

2-(2-thiophen-2-ylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c13-12(14)8-9-4-1-2-5-10(9)11-6-3-7-15-11/h1-7H,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJRVOAWTBMQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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